Cas no 85276-68-2 (3-Methoxy-5-nitrobenzoyl chloride)

3-Methoxy-5-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 3-methoxy-5-nitrobenzoyl chloride
- COc1cc(cc(c1)[N+]([O-])=O)C(Cl)=O
- 3-Methoxy-5-nitrobenzoyl chloride
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- インチ: 1S/C8H6ClNO4/c1-14-7-3-5(8(9)11)2-6(4-7)10(12)13/h2-4H,1H3
- InChIKey: RWWILIUVBKSMFB-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C=C(C=1)OC)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 72.1
3-Methoxy-5-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001370-1g |
3-Methoxy-5-nitrobenzoyl chloride |
85276-68-2 | 97% | 1g |
$1460.20 | 2023-08-31 |
3-Methoxy-5-nitrobenzoyl chloride 関連文献
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3-Methoxy-5-nitrobenzoyl chlorideに関する追加情報
3-Methoxy-5-nitrobenzoyl Chloride (CAS No. 85276-68-2): Properties, Applications, and Market Insights
3-Methoxy-5-nitrobenzoyl chloride (CAS No. 85276-68-2) is a specialized organic intermediate widely used in pharmaceutical and chemical synthesis. This compound belongs to the class of benzoyl chloride derivatives, characterized by its methoxy and nitro functional groups. Its unique structure makes it valuable for creating complex molecules, particularly in drug development and fine chemical manufacturing.
The chemical formula of 3-methoxy-5-nitrobenzoyl chloride is C8H6ClNO4, with a molecular weight of 215.59 g/mol. It typically appears as a yellow to light brown crystalline powder and is soluble in organic solvents like dichloromethane and acetone. Researchers often inquire about its stability under various conditions, as this affects storage and handling protocols. Recent studies highlight its role in developing novel antimicrobial agents, aligning with current global health priorities.
In pharmaceutical applications, 3-methoxy-5-nitrobenzoyl chloride CAS 85276-68-2 serves as a key building block for active pharmaceutical ingredients (APIs). Its reactive acyl chloride group enables efficient coupling with amines and alcohols, making it valuable for creating amide and ester linkages. The methoxy group contributes to enhanced bioavailability in drug molecules, while the nitro group can be further modified into other functional groups. These properties explain why search queries for "benzoyl chloride derivatives in drug discovery" frequently appear in scientific literature databases.
The compound's applications extend to agrochemical research, where it contributes to the synthesis of advanced crop protection agents. With growing interest in sustainable agriculture, researchers are exploring how nitroaromatic compounds like this can be optimized for environmental compatibility. Analytical chemists also utilize 3-methoxy-5-nitrobenzoyl chloride as a derivatization agent for sensitive detection methods, particularly in HPLC and mass spectrometry applications where improved detection limits are crucial.
Market trends indicate increasing demand for high-purity 3-methoxy-5-nitrobenzoyl chloride, driven by expansion in the pharmaceutical and specialty chemicals sectors. Manufacturers are focusing on process optimization to meet stringent quality standards, addressing common search queries about "reliable suppliers of CAS 85276-68-2". The compound's global market is projected to grow steadily, particularly in regions with strong generic drug manufacturing capabilities.
From a synthetic chemistry perspective, the nitration and chlorination steps in producing 3-methoxy-5-nitrobenzoyl chloride present interesting challenges that attract research attention. Recent publications discuss green chemistry approaches to improve the sustainability of these processes. These developments respond to industry needs for environmentally friendly synthetic methods, a hot topic in chemical forums and academic discussions.
Quality control of 3-methoxy-5-nitrobenzoyl chloride (85276-68-2) typically involves HPLC purity analysis, melting point determination, and spectroscopic characterization. Analytical data sheets often include 1H NMR and IR spectra for verification purposes. These quality parameters are critical for researchers who search for "specifications of nitrobenzoyl chloride derivatives" when planning their synthetic routes.
Emerging applications in material science are expanding the potential uses of 3-methoxy-5-nitrobenzoyl chloride. Its incorporation into polymeric materials and liquid crystals demonstrates the versatility of this compound beyond traditional pharmaceutical uses. This aligns with current scientific interest in functional materials for advanced technologies, making it a compound worth watching in coming years.
Storage and handling recommendations for 3-methoxy-5-nitrobenzoyl chloride emphasize protection from moisture and proper ventilation, as with many acid chloride compounds. These practical considerations frequently appear in chemical safety discussions and material safety data sheets. Proper storage conditions help maintain the compound's reactivity and purity for optimal performance in synthetic applications.
In conclusion, 3-methoxy-5-nitrobenzoyl chloride (CAS 85276-68-2) represents an important chemical building block with diverse applications across multiple industries. Its unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups makes it particularly valuable for creating molecules with specific electronic properties. As research continues to uncover new applications, this compound will likely maintain its position as a valuable tool for synthetic chemists and material scientists alike.
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